

Tnik-IN-1: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tnik-IN-1 is a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK), a serine/threonine kinase integral to the canonical Wnt signaling pathway. By targeting TNIK, **Tnik-IN-1** presents a compelling molecular tool for investigating Wnt-driven cellular processes and holds potential as a therapeutic lead, particularly in oncology. This document provides a comprehensive technical overview of **Tnik-IN-1**, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

Tnik-IN-1 is a small molecule inhibitor with the IUPAC name 5-[(4-acetamidobenzoyl)amino]-2-anilino-1,3-thiazole-4-carboxamide. Its chemical and physical properties are summarized in the table below.



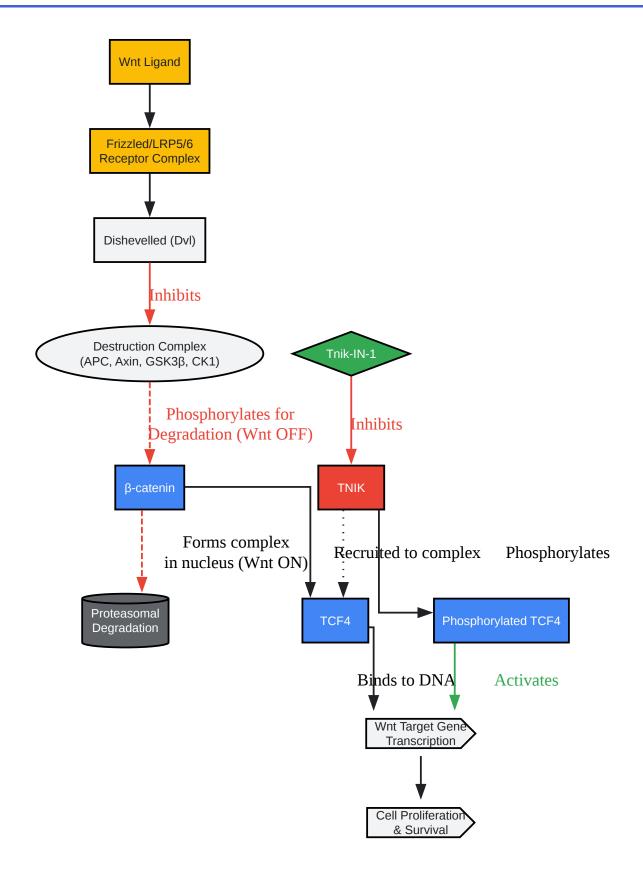
Property	Value	Source
IUPAC Name	5-[(4- acetamidobenzoyl)amino]-2- anilino-1,3-thiazole-4- carboxamide	PubChem
Molecular Formula	C19H17N5O3S	[1]
Molecular Weight	395.43 g/mol	[1]
CAS Number	933886-36-3	MedChemExpress
Appearance	Solid powder	-
Solubility	Soluble in DMSO (e.g., 10 mM)	MedChemExpress
in vitro IC₅₀ (TNIK)	65 nM	[2][3]

Mechanism of Action: Inhibition of the Wnt Signaling Pathway

Tnik-IN-1 exerts its biological effects through the specific inhibition of TNIK, a key downstream component of the canonical Wnt signaling pathway. In this pathway, the stabilization of β -catenin leads to its translocation to the nucleus, where it forms a complex with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of target genes involved in cell proliferation, differentiation, and survival.

TNIK is a crucial coactivator in this process. It is recruited to the β -catenin/TCF4 transcriptional complex and directly phosphorylates TCF4. This phosphorylation event is essential for the full transcriptional activation of Wnt target genes. **Tnik-IN-1**, by inhibiting the kinase activity of TNIK, prevents the phosphorylation of TCF4, thereby downregulating the expression of Wnt target genes and inhibiting the growth of Wnt-dependent cancer cells.





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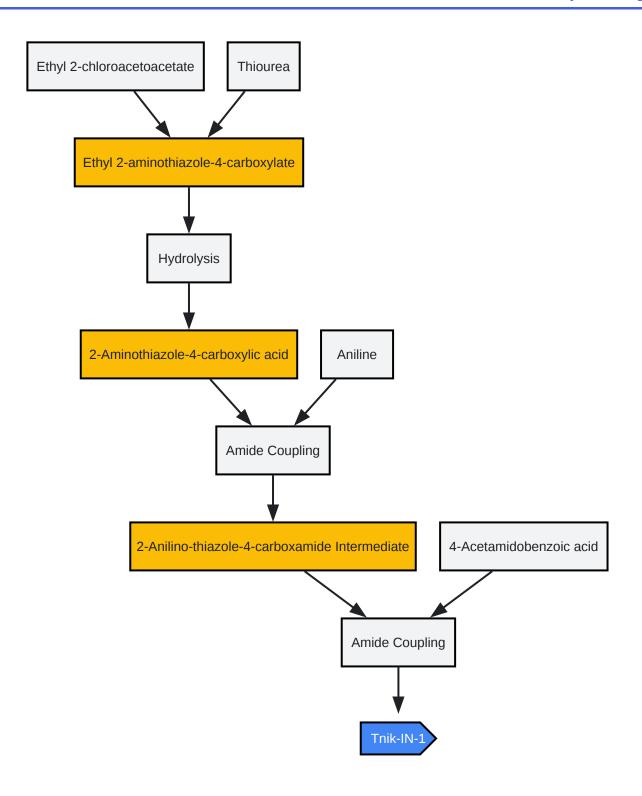


Figure 1: Tnik-IN-1 inhibits the Wnt signaling pathway by blocking TNIK-mediated phosphorylation of TCF4.

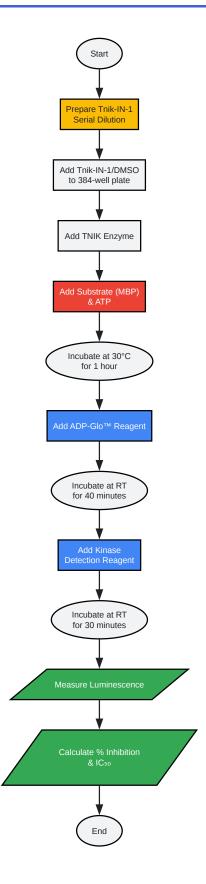
Synthesis

While a detailed, step-by-step synthesis protocol for **Tnik-IN-1** is not publicly available in the reviewed literature, the general synthesis of 2-amino-thiazole-5-carboxamides is well-documented. A plausible synthetic route would likely involve the Hantzsch thiazole synthesis, followed by amide bond formation. A generalized workflow is presented below.









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